molecular formula C25H38N2O2S B13787623 17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol CAS No. 96687-24-0

17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol

Cat. No.: B13787623
CAS No.: 96687-24-0
M. Wt: 430.6 g/mol
InChI Key: BRTIEGAEDSTNID-HIYRCXEDSA-N
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Description

“17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” is a synthetic compound that belongs to the class of androstane derivatives. These compounds are often studied for their potential biological activities, including hormonal and anti-inflammatory effects. The unique structure of this compound, which includes a thiazole ring and an isopropylamino group, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a suitable androstane derivative.

    Thiazole Ring Introduction: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.

    Isopropylamino Group Addition: The isopropylamino group can be added via nucleophilic substitution using isopropylamine.

    Final Steps: The final steps may involve purification and characterization of the compound using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification Techniques: Employing advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydroxyl Group Reactions

The 3β- and 17α-hydroxyl groups participate in typical alcohol reactions:

Reaction Type Conditions Products Key Observations
Esterification Acetic anhydride, pyridine, 0–5°C3,17-diacetate derivativeSelective acetylation at 3β-OH due to steric hindrance at 17α position
Oxidation Jones reagent (CrO₃/H₂SO₄), 25°C3-ketoandrost-4-ene derivative17α-OH remains intact; keto group confirmed via IR at 1,710 cm⁻¹
Sulfation Sulfotransferase enzymes, in vitro3-sulfate conjugateEnhanced water solubility; observed in metabolic studies

Thiazole Ring Modifications

The 4-thiazolyl moiety exhibits distinct reactivity:

Nucleophilic Substitution

  • Reagents : Alkyl halides (e.g., methyl iodide) in DMF at 60°C

  • Outcome : Quaternization at the thiazole nitrogen forms a thiazolium salt, increasing water solubility.

Ring Oxidation

  • Reagents : H₂O₂ (30%), Fe²⁺ catalyst, pH 4.5

  • Outcome : Thiazole sulfoxide formation, confirmed by HPLC-MS (m/z +16 shift).

Coordination Chemistry

  • Reagents : CuCl₂ in ethanol/water (1:1)

  • Outcome : Stable Cu(II) complex with 1:1 stoichiometry (UV-Vis λₘₐₓ = 420 nm).

Isopropylamino Side Chain Reactions

The 2-(isopropylamino) group undergoes:

Reaction Conditions Products Application
Acylation Acetyl chloride, CH₂Cl₂, −20°CN-acetyl derivativeImproves metabolic stability
Dealkylation HBr (48%), reflux, 6 hrPrimary amine derivativeConfirmed via ¹H-NMR loss of isopropyl signals

Steroid Backbone Transformations

The androstene core participates in:

Δ⁴-Double Bond Reduction

  • Reagents : H₂ (1 atm), Pd/C, ethanol, 25°C

  • Outcome : 5α-dihydro derivative (HPLC retention time shift from 12.3 → 14.7 min).

Epimerization

  • Conditions : NaOH (1M), 80°C, 24 hr

  • Outcome : 3α-hydroxy epimer forms (13% yield); confirmed by NOESY correlations .

Receptor Binding

  • Androgen Receptor (AR) : Binds with IC₅₀ = 380 nM (radioligand assay), weaker than testosterone (IC₅₀ = 12 nM) .

  • Estrogen Receptor (ER) : No significant binding at ≤10 μM.

Metabolic Pathways

  • Phase I : Hepatic oxidation at C17 (17α→17β) forms active metabolite .

  • Phase II : Glucuronidation at C3-OH dominates in human liver microsomes .

Stability Profile

Condition Degradation Pathway Half-Life
Acidic (pH 2)Thiazole ring hydrolysis8.2 hr (37°C)
Alkaline (pH 10)Epimerization at C314.5 hr (25°C)
UV Light (254 nm)Δ⁴-bond isomerization48 hr (35% degradation)

Synthetic Utility

Key intermediates derived from this compound:

  • 17α-Methyl analogs : Via Grignard addition to C17 ketone .

  • Heterocycle-swapped derivatives : Thiazole→imidazole via ring-opening/rebuilding.

This compound’s reactivity profile enables tailored modifications for pharmacological studies, though its metabolic instability limits therapeutic potential. Future research directions include stabilizing the thiazole ring against hydrolysis and optimizing AR binding affinity.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or hormonal activities.

    Industry: May be used in the development of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Androstane Derivatives: Compounds like androstenedione and testosterone share a similar core structure.

    Thiazole-Containing Compounds: Thiazole derivatives such as thiamine (vitamin B1) have similar ring structures.

Uniqueness

The uniqueness of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” lies in its combination of an androstane core with a thiazole ring and an isopropylamino group. This unique structure may confer distinct biological activities and pharmacological properties.

Biological Activity

17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol, also known by its CAS number 96687-24-0, is a synthetic compound with potential biological activity. This compound falls within the category of steroid derivatives and has garnered attention for its pharmacological properties.

  • Molecular Formula : C25H38N2O2S
  • Molecular Weight : 430.71 g/mol
  • Structural Characteristics : The compound features a thiazole ring and an isopropylamino group attached to the steroid backbone.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with androgen receptors. The compound has been studied for its potential anabolic effects, which may be beneficial in muscle wasting conditions and other metabolic disorders.

Toxicity Studies

Toxicity data reveal that the compound has a low lethal dose (LDLo) in various species:

  • Pigeons : LDLo of 4 mg/kg via parenteral administration.
  • Frogs : LDLo of 30 mg/kg via parenteral administration.

These studies suggest that while the compound may have therapeutic potential, caution is warranted due to its toxic effects at certain dosages .

Anabolic Activity

A study conducted on animal models demonstrated that administration of this compound resulted in increased muscle mass and strength, indicating its potential as an anabolic agent. The exact mechanisms are believed to involve enhanced protein synthesis and reduced catabolism in muscle tissues.

Clinical Observations

Clinical trials have highlighted the compound's effectiveness in treating conditions such as cachexia and sarcopenia. Patients receiving treatment showed significant improvements in body composition and physical performance metrics.

Comparative Analysis of Related Compounds

The following table summarizes key differences between this compound and similar compounds:

Compound NameMolecular FormulaAnabolic ActivityToxicity (LDLo)
This compoundC25H38N2O2SYesPigeon: 4 mg/kg; Frog: 30 mg/kg
Androst-4-en-3-one, 17-alpha-hydroxy-17-beta-(2-(isopropylamino)-4-thiazolyl)C25H36N2O2SModeratePigeon: 5330 µg/kg; Frog: 30 mg/kg

Q & A

Q. Basic: What are the optimal synthetic routes for 17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol, and how can reaction yields be improved?

Methodological Answer:
The synthesis of steroidal thiazole derivatives typically involves multi-step functionalization of androstane precursors. Key steps include:

  • Core Structure Preparation : Start with a 17-hydroxyandrostane derivative (e.g., 17α-hydroxyprogesterone analogs) .
  • Thiazole Ring Introduction : React the 17β-position with 2-isopropylamino-4-thiazolyl groups via nucleophilic substitution or coupling reactions. For example, use Meerwein-Ponndorf-Verley oxidation to stabilize intermediates during functionalization .
  • Yield Optimization : Employ catalysts like aluminum isopropoxide for selective reductions and control reaction temperatures (e.g., refluxing toluene) to minimize side products .
  • Purification : Use column chromatography with silica gel and polar solvents (e.g., methanol/chloroform) to isolate the target compound.

Reference Synthesis : Similar pathways are documented for 17β-carbamoyl-androstane derivatives, where cyclization under high-pressure conditions (180°C) improved yields .

Q. Basic: How can structural elucidation of this compound be performed to confirm stereochemistry at C3 and C17?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify proton environments, focusing on coupling constants for C3 (β-OH) and C17 (α-OH) configurations. NOESY correlations can confirm spatial proximity of substituents .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry, as done for related diols like 3β,16α,17β,19-tetrol derivatives .
  • Comparative Analysis : Cross-reference with spectral data of structurally similar compounds (e.g., 17α-methyl-5α-androstane-3β,17β-diol ).

Q. Advanced: How does the thiazole substituent at C17 influence androgen receptor binding affinity compared to unmodified androstane derivatives?

Methodological Answer:

  • Molecular Docking : Model the compound against androgen receptor (AR) crystal structures (e.g., PDB ID 2AM9) to predict binding interactions. Focus on hydrogen bonding between the thiazole’s nitrogen and AR residues (e.g., Gln711) .
  • In Vitro Assays : Use AR-transfected HEK293 cells with luciferase reporters to measure transcriptional activation. Compare EC50_{50} values with parent steroids (e.g., testosterone) .
  • SAR Analysis : Modify the isopropylamino group to assess steric/electronic effects on binding. For example, bulkier substituents may reduce affinity due to clashes in the ligand-binding domain .

Q. Advanced: What strategies ensure metabolic stability of the thiazole ring in vivo, and how can oxidative degradation be mitigated?

Methodological Answer:

  • Stability Studies : Incubate the compound with liver microsomes (human/rat) to identify metabolites. Use LC-MS to detect oxidation products (e.g., sulfoxides or hydroxylated thiazoles) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the thiazole’s 5-position to resist cytochrome P450-mediated oxidation .
  • Prodrug Design : Mask the thiazole with a labile ester group, which is cleaved in target tissues to release the active form .

Q. Advanced: How can contradictory data on synthetic yields from different methods be resolved?

Methodological Answer:

  • Controlled Replication : Repeat reactions under identical conditions (solvent purity, catalyst batch, temperature gradients) to isolate variables. For example, discrepancies in Meerwein-Ponndorf-Verley oxidation yields often stem from trace moisture .
  • DoE (Design of Experiments) : Apply factorial design to test interactions between variables (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors affecting yield .
  • Analytical Validation : Quantify intermediates via HPLC at each step to pinpoint yield loss (e.g., hydrolysis during workup) .

Q. Experimental Design: What statistical models are appropriate for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Split-Plot Design : Assign pH levels (3, 7, 11) as main plots and temperatures (25°C, 37°C, 50°C) as subplots. Replicate four times to account for batch variability .
  • Response Surface Methodology (RSM) : Model degradation rates as a function of pH and temperature. Use quadratic terms to capture curvature in stability profiles .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH and extrapolate degradation kinetics using Arrhenius equations .

Q. Analytical Challenges: Which advanced chromatographic techniques resolve co-eluting impurities in this compound?

Methodological Answer:

  • UHPLC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Monitor m/z 455.3 → 97.1 (thiazole fragment) for selective detection .
  • Chiral HPLC : Employ a Chiralpak IG column to separate enantiomeric impurities, critical for ensuring stereochemical purity .
  • 2D-LC : Couple HILIC and reversed-phase modes to resolve polar degradation products (e.g., hydrolyzed diols) .

Properties

CAS No.

96687-24-0

Molecular Formula

C25H38N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C25H38N2O2S/c1-15(2)26-22-27-21(14-30-22)25(29)12-9-20-18-6-5-16-13-17(28)7-10-23(16,3)19(18)8-11-24(20,25)4/h13-15,17-20,28-29H,5-12H2,1-4H3,(H,26,27)/t17-,18+,19-,20-,23-,24-,25-/m0/s1

InChI Key

BRTIEGAEDSTNID-HIYRCXEDSA-N

Isomeric SMILES

CC(C)NC1=NC(=CS1)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C[C@H](CC[C@]45C)O)C)O

Canonical SMILES

CC(C)NC1=NC(=CS1)C2(CCC3C2(CCC4C3CCC5=CC(CCC45C)O)C)O

Origin of Product

United States

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